molecular formula C9H11BrO B8649314 3-Bromo-2,4,5-trimethylphenol CAS No. 54344-94-4

3-Bromo-2,4,5-trimethylphenol

Cat. No. B8649314
CAS RN: 54344-94-4
M. Wt: 215.09 g/mol
InChI Key: FUYAOUHCDUMHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2,4,5-trimethylphenol is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2,4,5-trimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,4,5-trimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

54344-94-4

Product Name

3-Bromo-2,4,5-trimethylphenol

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

3-bromo-2,4,5-trimethylphenol

InChI

InChI=1S/C9H11BrO/c1-5-4-8(11)7(3)9(10)6(5)2/h4,11H,1-3H3

InChI Key

FUYAOUHCDUMHGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2,4,5-trimethylbenzaldehyde obtained in Reference Example 67 (32.0 g, 141 mmol) in THF (100 mL) was added methanol (200 mL) with ice-cooling, followed by addition of p-toluenesulfonic acid monohydrate (5.40 g, 28.4 mmol) with ice-cooling. Hydrogen peroxide (30%, 24.0 g, 212 mmol) was added dropwise to the reaction solution at 10° C. or lower, and the mixture was warmed to room temperature and stirred for 12 hours. Then the reaction solution was stirred at 50° C. for 36 hours, followed by addition of an aqueous sodium sulfite solution, and methanol and THF were distilled off under reduced pressure. The residue was extracted with ethyl acetate, the organic layer was washed with water and a saturated brine, and then was dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain a residue, which was purified by silica gel column chromatography (hexane:ethyl acetate=10:1) to obtain 9.1 g (yield 30%) of the title compound. Melting point: 86-88° C.
Name
3-bromo-2,4,5-trimethylbenzaldehyde
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
Example 67
Quantity
32 g
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reactant
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5.4 g
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reactant
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24 g
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reactant
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0 (± 1) mol
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solvent
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Name
Quantity
100 mL
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solvent
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Quantity
200 mL
Type
solvent
Reaction Step Seven
Yield
30%

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